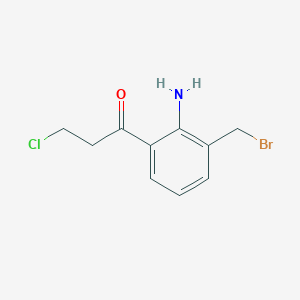
1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound known for its unique chemical properties It is characterized by the presence of trifluoromethyl groups, a fluoro substituent, and a trifluoromethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the introduction of trifluoromethyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and fluorinating agents to achieve the desired substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the standards for its intended applications.
化学反応の分析
Types of Reactions
1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents, bases, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or alkyl groups.
科学的研究の応用
1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its stability and unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its fluorinated structure which imparts desirable properties like hydrophobicity and chemical resistance.
作用機序
The mechanism by which 1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets through its fluorinated groups. These interactions can influence the compound’s reactivity and binding affinity to various substrates. The pathways involved may include electron transfer processes and the formation of stable intermediates during chemical reactions.
類似化合物との比較
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the fluoro and trifluoromethoxy groups, making it less reactive in certain contexts.
1,3,5-Tris(trifluoromethyl)benzene: Contains an additional trifluoromethyl group, altering its chemical properties and reactivity.
4-(Trifluoromethyl)benzyl bromide: Features a bromomethyl group instead of the fluoro and trifluoromethoxy groups, leading to different reactivity patterns.
Uniqueness
1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene is unique due to its combination of trifluoromethyl, fluoro, and trifluoromethoxy groups, which impart distinct chemical properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to similar compounds.
特性
分子式 |
C9H2F10O |
|---|---|
分子量 |
316.09 g/mol |
IUPAC名 |
2-fluoro-3-(trifluoromethoxy)-1,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2F10O/c10-5-3(7(11,12)13)1-2-4(8(14,15)16)6(5)20-9(17,18)19/h1-2H |
InChIキー |
LPOILHXRVRSCCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)(F)F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



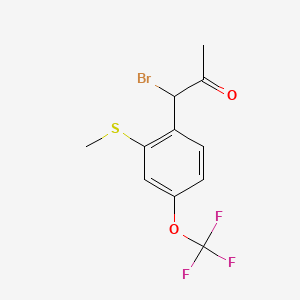
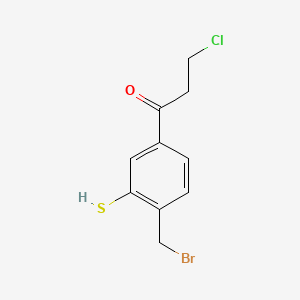
![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14055317.png)
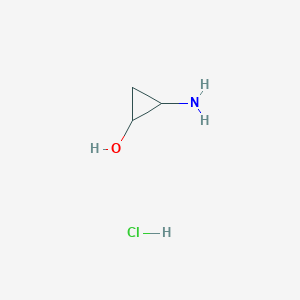
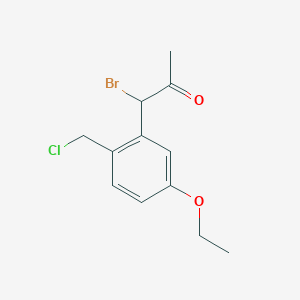
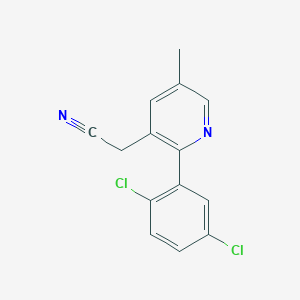
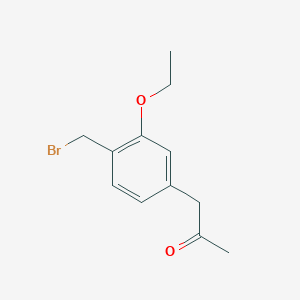
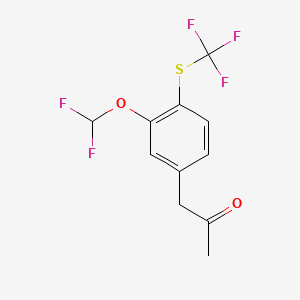

![5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14055342.png)
![Methyl 8-isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14055353.png)

